molecular formula C24H25N5O4 B2873197 9-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-12-8

9-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2873197
CAS RN: 904268-12-8
M. Wt: 447.495
InChI Key: ZIQFYKWYANTMFR-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a tert-butyl group attached to a phenyl ring, and a 3,4-dimethoxyphenyl group. The purine ring has been modified with an oxo group and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, with various substituents including the tert-butylphenyl, 3,4-dimethoxyphenyl, oxo, and carboxamide groups .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the various functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .

Scientific Research Applications

Synthesis and Material Applications

Research in polymer science has explored the synthesis and properties of ortho-linked polyamides, incorporating elements like tert-butylphenyl and carboxamide groups, which are structurally related to the compound . These materials exhibit excellent thermal stability and solubility in polar solvents, making them suitable for high-performance applications in electronics and coatings (Hsiao, Yang, & Chen, 2000).

Pharmacological Research

Functionalized amino acid derivatives, containing structures akin to the tert-butylphenyl and carboxamide motifs, have been synthesized and evaluated for their anticancer activity. These compounds showed promising cytotoxicity against human cancer cell lines, indicating potential for development as novel anticancer agents (Kumar et al., 2009).

Chemical Synthesis and Characterization

The chemical synthesis and structural analysis of compounds featuring tert-butylphenyl groups have been extensively studied. These include investigations into tautomeric pairs of dihydropurine derivatives, providing insights into the effects of tautomerism on molecular properties such as hydrogen bonding and conjugation (Beagley et al., 1995).

Electrochemical and Optical Properties

Studies on aromatic polyamides incorporating tert-butylphenyl groups have revealed their potential for applications in electrochromic devices. These materials exhibit significant electrochromic stability and color change capabilities, making them attractive for use in smart windows and displays (Hsiao, Liou, & Wang, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems. Without this information, it’s hard to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s hard to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. This could involve further modifications to improve its properties, or studies to better understand its mechanism of action .

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-24(2,3)14-7-9-15(10-8-14)29-22-19(27-23(29)31)18(20(25)30)26-21(28-22)13-6-11-16(32-4)17(12-13)33-5/h6-12H,1-5H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQFYKWYANTMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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